molecular formula C7H14S B13099554 3-Ethylthiane CAS No. 61568-48-7

3-Ethylthiane

Cat. No.: B13099554
CAS No.: 61568-48-7
M. Wt: 130.25 g/mol
InChI Key: CIMHGPVZHGEPEP-UHFFFAOYSA-N
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Description

It is a sulfur-containing heterocycle, which means it has a ring structure that includes sulfur as one of its members

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylthiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the thiane ring. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale production due to its cost-effectiveness and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylthiane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Substituted thiane compounds.

Scientific Research Applications

3-Ethylthiane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethylthiane involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce oxidative stress . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness of 3-Ethylthiane: this compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, propyl, and butyl analogs .

Biological Activity

3-Ethylthiane is a sulfur-containing compound that has garnered interest in various scientific fields, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiane ring with an ethyl substituent at the third position. This unique substitution influences its chemical reactivity and biological activity. The presence of the sulfur atom allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can significantly affect its interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with biomolecules through covalent bonding. The sulfur atom in the thiane ring can form bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity. This interaction can disrupt cellular processes and induce oxidative stress, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key enzymatic functions necessary for bacterial survival.

  • Case Study : A study assessing the antimicrobial efficacy of thiane derivatives found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its potential anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms and by disrupting cellular signaling pathways.

  • Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds such as 3-Methylthiane and 3-Propylthiane.

CompoundStructureBiological Activity
This compound Ethyl groupAntimicrobial, anticancer
3-Methylthiane Methyl groupModerate antimicrobial activity
3-Propylthiane Propyl groupLimited studies; potential for activity

The ethyl substitution in this compound enhances its solubility and stability compared to its methyl and propyl analogs, which may account for its superior biological activities.

Research Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Organic Synthesis : Used as a building block for synthesizing more complex sulfur-containing compounds.
  • Industrial Use : Employed in producing specialty chemicals and as an intermediate in pharmaceuticals
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Properties

CAS No.

61568-48-7

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3-ethylthiane

InChI

InChI=1S/C7H14S/c1-2-7-4-3-5-8-6-7/h7H,2-6H2,1H3

InChI Key

CIMHGPVZHGEPEP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCSC1

Origin of Product

United States

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